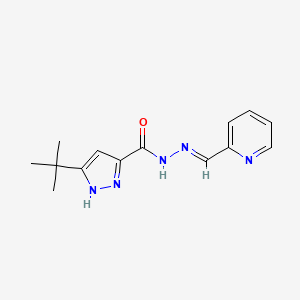

(E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazide derivative synthesized via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarbaldehyde under ambient conditions . The reaction employs methanol as a solvent and anhydrous MgSO₄ as a drying agent, achieving an 81% yield . Characterization via FT-IR, 1D/2D NMR, and mass spectrometry confirms its (E)-configuration and planar structure . The pyridinylmethylene group imparts unique electronic properties, making it a versatile aza-heterocyclic template for synthesizing fused pyrazole derivatives with applications in medicinal chemistry (e.g., anticancer agents) and materials science (e.g., coordination polymers) .

Properties

IUPAC Name |

5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-14(2,3)12-8-11(17-18-12)13(20)19-16-9-10-6-4-5-7-15-10/h4-9H,1-3H3,(H,17,18)(H,19,20)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMCURJBZYMULG-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320834 | |

| Record name | 5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

305353-95-1 | |

| Record name | 5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of a pyrazole derivative with a pyridine carboxaldehyde under basic conditions. The reaction may proceed as follows:

Starting Materials: Pyrazole derivative, pyridine-2-carboxaldehyde, tert-butylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate.

Procedure: The reactants are mixed and heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, pyrazole derivatives are often investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(tert-butyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyrazolecarbohydrazide Derivatives

The target compound belongs to a broader class of pyrazolecarbohydrazides, where structural diversity arises from modifications to:

- Pyrazole core : Substitution at the 3-position (e.g., tert-butyl, bromo, or aryl groups).

- Hydrazide moiety : Varying benzylidene/heteroarylidene substituents (e.g., pyridinyl, methoxyphenyl, or halogenated aryl groups).

Table 1: Key Structural Analogs and Their Properties

Biological Activity

(E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole class, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 244.29 g/mol

The structural features include a tert-butyl group and a pyridine ring, which are essential for its biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives. For example, (E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exhibited significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.2 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

These results suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The findings indicate that:

- IC values for HepG2 were found to be around 25 µM.

- The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

The structure-activity relationship (SAR) analysis indicated that the presence of the pyridine moiety is crucial for enhancing cytotoxicity against cancer cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, (E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has shown promising anti-inflammatory effects. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted that derivatives of pyrazole with pyridine substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

- Anticancer Evaluation : Research conducted on various pyrazole derivatives indicated that modifications at the nitrogen position could lead to improved anticancer activity against resistant cancer cell lines .

- Mechanistic Insights : Another study focused on the mechanism of action revealed that compounds similar to (E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide inhibit specific enzymes involved in cancer cell proliferation .

Q & A

Q. What are the standard synthetic routes for (E)-3-(tert-butyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, and how are intermediates characterized?

The compound is typically synthesized via condensation of pyrazole-5-carbohydrazide with pyridine-2-carbaldehyde under reflux in ethanol, catalyzed by acetic acid. Key intermediates (e.g., pyrazole-carbohydrazide) are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For example, -NMR peaks at δ 8.5–9.0 ppm confirm the formation of the hydrazone bond .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

Essential techniques include:

- -NMR : To identify protons in the pyrazole ring (δ 6.5–7.5 ppm), tert-butyl group (δ 1.3 ppm), and hydrazone moiety (δ 10.5 ppm).

- FT-IR : Stretching vibrations at ~3200 cm (N–H), ~1650 cm (C=O), and ~1600 cm (C=N) confirm functional groups.

- HRMS : Provides exact mass verification (e.g., [M+H] at m/z 314.1622) .

Q. How is crystallographic data for this compound obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is employed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement is performed with SHELXL , which uses least-squares minimization to optimize atomic coordinates and displacement parameters. The final structure is validated using R-factors (e.g., R < 0.05) .

Advanced Research Questions

Q. What computational methods are used to predict electronic properties and non-covalent interactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential surfaces, and hydrogen-bonding interactions. For example, the tert-butyl group’s steric effects can reduce planarity, altering the compound’s π-π stacking ability with biological targets .

Q. How can molecular docking elucidate potential biological targets for this compound?

Docking studies using AutoDock Vina or Schrödinger Suite assess binding affinities to enzymes like ER aminopeptidases. The pyridylmethylene group may form CH···O hydrogen bonds with Ser342, while the tert-butyl group enhances hydrophobic interactions. Binding poses are validated via RMSD analysis (<2.0 Å) against co-crystallized ligands .

Q. What strategies resolve contradictions between experimental and computational data?

- Crystallographic vs. DFT geometry : Adjust basis sets (e.g., adding polarization functions) to better model van der Waals interactions.

- Biological activity vs. docking scores : Validate with mutagenesis studies (e.g., Ser342Ala mutation) to confirm key residues for binding .

Q. How is the compound’s stability under physiological conditions assessed?

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- Metabolic stability : Use liver microsomes to identify metabolites (e.g., oxidation of the pyridine ring) .

Q. What design principles optimize bioactivity while minimizing toxicity?

- Scaffold hopping : Replace pyridine with quinoline to enhance π-stacking.

- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF) on the pyrazole ring to improve metabolic stability .

Methodological Notes

- Synthetic optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and solvent polarity (e.g., ethanol vs. DMF) for yield improvement .

- Crystallography challenges : High thermal motion in the tert-butyl group may require low-temperature (100 K) data collection to reduce disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.